2,6-dichloro-5-methylpyridine-3-carbaldehyde
Description
The pyridine (B92270) ring is a ubiquitous structural motif in a vast array of biologically active compounds and synthetic intermediates. The introduction of halogen atoms and other functional groups onto this ring system dramatically alters its electronic properties and reactivity, providing chemists with powerful tools for molecular design. 2,6-dichloro-5-methylpyridine-3-carbaldehyde is a polysubstituted pyridine derivative featuring two reactive chloro substituents, a methyl group, and a versatile carbaldehyde (formyl) group. While specific literature on this exact compound is notably scarce, an analysis of its structural components in the context of well-established chemical principles allows for a thorough understanding of its potential role in modern organic synthesis.
Table 1: Physicochemical Properties of this compound Note: Data is based on computational predictions as experimental literature is not widely available. uni.lu
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅Cl₂NO |
| Monoisotopic Mass | 188.97482 Da |
| InChIKey | YLIKBMRDEOSSMN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N=C1Cl)Cl)C=O |
| Predicted XlogP | 2.6 |
Halogenated pyridine derivatives are of paramount importance in organic synthesis, serving as key building blocks for a multitude of complex molecules. ossila.com The presence of halogen atoms on the electron-deficient pyridine ring activates these positions for nucleophilic aromatic substitution (SNAr) reactions, a pathway that is otherwise difficult for typical aromatic systems. This reactivity allows for the controlled and regioselective introduction of various nucleophiles, including amines, alcohols, and thiols, to construct highly functionalized pyridine cores.
Furthermore, the carbon-halogen bond is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular architectures found in many pharmaceuticals and agrochemicals. For instance, compounds like 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (B1333546) serve as critical scaffolds in the synthesis of broad-spectrum fluoroquinolone antibiotics. ossila.com The strategic placement of halogens dictates the synthetic pathways available, making halogenated pyridines indispensable intermediates in discovery chemistry.
While direct experimental studies on this compound are not prevalent in published literature, its strategic importance can be inferred from the reactivity of its constituent functional groups and by analogy to closely related structures. The molecule possesses two primary sites for chemical modification: the dichlorinated pyridine ring and the aldehyde group.
The two chlorine atoms, positioned at the C2 and C6 locations, are expected to be susceptible to nucleophilic displacement. Research on analogous systems, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, demonstrates that the chloro groups can be selectively replaced by various nucleophiles via SNAr reactions. mdpi.com This allows for the sequential and controlled introduction of different functionalities.
The aldehyde group at the C3 position is a highly versatile functional handle. It can readily undergo a wide range of transformations, including:
Condensation Reactions: Formation of imines (Schiff bases) by reaction with primary amines, a reaction well-documented for the related 2-chloro-5-methylpyridine-3-carbaldehyde. researchgate.net
Wittig and Related Olefinations: Conversion of the aldehyde to an alkene, extending the carbon skeleton.
Oxidation and Reduction: Conversion to a carboxylic acid or a primary alcohol, respectively, providing access to different classes of compounds.
Cyclization Reactions: The aldehyde can act as an electrophile in intramolecular or intermolecular reactions to form new heterocyclic rings fused to the pyridine core. The chemistry of 2-chloroquinoline-3-carbaldehydes, a related scaffold, is rich with examples where the aldehyde participates in the formation of fused systems like thieno-, pyrano-, and furo-quinolines. nih.govrsc.org
This dual reactivity—at both the ring halogens and the aldehyde substituent—makes this compound a potentially powerful synthetic scaffold for building combinatorial libraries and accessing diverse chemical space.
Table 2: Demonstrated Reactivity of Structurally Related Scaffolds
| Analogous Scaffold | Functional Group Involved | Reaction Type | Application / Product | Reference(s) |
|---|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | Aldehyde (-CHO) | Condensation | Formation of hydrazones, oximes | nih.govrsc.org |
| 2-Chloroquinoline-3-carbaldehyde | Chloro (-Cl) & Aldehyde (-CHO) | Cyclocondensation | Synthesis of fused heterocycles (e.g., pyrroloquinolines) | nih.gov |
| 2-Chloro-5-methylpyridine-3-carbaldehyde | Aldehyde (-CHO) | Imine Formation | Preparation of various Schiff bases | researchgate.net |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Chloro (-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Sequential displacement by amines and alkoxides | mdpi.com |
| 2,4,6-Trichloropyrimidine-5-carbaldehyde | Chloro (-Cl) | Regioselective SNAr | Site-selective functionalization |
Current research involving polysubstituted pyridine and pyrimidine (B1678525) carbaldehydes is largely focused on their use as advanced intermediates for constructing complex molecular systems with potential biological activity. One major trajectory is the synthesis of novel fused heterocyclic systems. The strategic placement of an aldehyde next to a reactive site, such as a halogen, provides a powerful synthetic platform for domino or tandem reactions, where multiple bonds are formed in a single operation. Research on 2-chloroquinoline-3-carbaldehydes has extensively demonstrated their utility in building a variety of fused quinoline (B57606) structures. nih.govresearchgate.net This approach is a cornerstone of modern medicinal chemistry for creating rigid, three-dimensional molecules that can interact specifically with biological targets.
Another significant research direction is the development of methods for the regioselective functionalization of polyhalogenated heteroaromatics. For a molecule like this compound, developing selective conditions to differentiate the reactivity of the two chlorine atoms would be a valuable synthetic achievement, allowing for precise control over the final product structure.
While this compound itself does not yet feature prominently in the literature, its structure is emblematic of the types of building blocks that are in high demand. The exploration of its specific reactivity and application in the synthesis of novel compounds represents a promising and open avenue for future chemical research, potentially leading to the discovery of new chemical entities in agrochemistry and medicinal science.
Structure
3D Structure
Properties
CAS No. |
2386302-31-2 |
|---|---|
Molecular Formula |
C7H5Cl2NO |
Molecular Weight |
190.02 g/mol |
IUPAC Name |
2,6-dichloro-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-5(3-11)7(9)10-6(4)8/h2-3H,1H3 |
InChI Key |
YLIKBMRDEOSSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Cl)C=O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Dichloro 5 Methylpyridine 3 Carbaldehyde
Established Synthetic Pathways and Mechanistic Considerations
Traditional syntheses of highly functionalized pyridines often rely on a stepwise approach, starting with a pre-formed pyridine (B92270) ring and introducing substituents in a controlled sequence. This requires a deep understanding of the inherent reactivity of the pyridine nucleus and how to modulate it to achieve the desired regioselectivity.
Regioselective Functionalization of Pyridine Precursors
The pyridine ring is an electron-deficient heterocycle, which makes it resistant to electrophilic aromatic substitution compared to benzene. pharmaguideline.com The nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions. Consequently, direct functionalization requires careful strategic planning.
One common strategy involves the use of pyridine N-oxides. The N-oxide group is electron-donating through resonance, activating the ring for electrophilic substitution, primarily at the 2- and 4-positions. It also serves as a protecting group that can be removed later. organic-chemistry.org For a target like 2,6-dichloro-5-methylpyridine-3-carbaldehyde, a synthetic sequence might begin with a substituted pyridine N-oxide, allowing for the regioselective introduction of groups before deoxygenation.
Alternatively, metalation-trapping sequences can be employed. Directed ortho-metalation, using strong bases like organolithium reagents, can deprotonate a C-H bond adjacent to a directing group. This allows for the introduction of an electrophile at a specific position. The development of 3,4-pyridyne intermediates, generated from 3-chloropyridines, also offers a unique pathway for adjacent, regioselective difunctionalization, enabling the introduction of substituents at the C3 and C4 positions. nih.gov
Introduction of the Carbaldehyde Moiety via Formylation Reactions
The introduction of a formyl (-CHO) group onto an aromatic or heterocyclic ring is a key transformation. The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netijsr.net The reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. ijsr.net
The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. This electrophile attacks the pyridine ring, followed by hydrolysis of the resulting iminium salt intermediate to yield the carbaldehyde. While the electron-deficient pyridine ring itself is not highly reactive towards Vilsmeier-Haack conditions, the presence of activating groups or the use of a pyridine N-oxide precursor can facilitate the reaction. For instance, the synthesis of 2-chloroquinoline-3-carbaldehydes from substituted acetophenone oximes proceeds effectively via this reaction, demonstrating its utility in constructing complex chlorinated heterocyclic aldehydes. ijsr.net
Another modern approach is palladium-catalyzed carbonylation. This method can convert aryl or heteroaryl halides and triflates into aldehydes using carbon monoxide and a hydrogen source. researchgate.net
Development of Novel and Efficient Synthetic Routes
Modern synthetic chemistry aims to develop more efficient, atom-economical, and environmentally friendly routes. This has led to the exploration of transition metal-catalyzed methods for constructing the pyridine ring itself and the application of green chemistry principles to the synthesis.
Transition Metal-Catalyzed Approaches to Pyridine Ring Formation
Instead of functionalizing a pre-existing ring, transition metal catalysis allows for the construction of the pyridine core from simpler, acyclic precursors. thieme-connect.comijarsct.co.in These methods are often highly convergent and offer excellent control over the substitution pattern.
Catalysts based on metals such as palladium, copper, nickel, iron, and ruthenium have been employed to promote the formation of C-C and C-N bonds necessary for ring closure. ijarsct.co.inmdpi.com A prominent example is the [2+2+2] cycloaddition reaction, where a metal catalyst brings together two alkyne molecules and a nitrile to form a substituted pyridine ring. acsgcipr.org This approach is highly atom-economical and can provide access to polysubstituted pyridines in a single step. By choosing appropriately substituted alkynes and nitriles, one could theoretically construct the core of this compound with the substituents already in place.
Iron-catalyzed cyclization of ketoxime acetates with aldehydes represents another powerful method for synthesizing symmetrical pyridines, showcasing the use of more abundant and less toxic metals. acsgcipr.org These catalytic methods can provide lower energy pathways for reactions that are thermally disfavored, making them practical alternatives to classical condensation-based syntheses. thieme-connect.comacsgcipr.org
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to pyridine synthesis aims to reduce waste, minimize energy consumption, and use less hazardous materials. ijarsct.co.innih.gov Key strategies include one-pot multicomponent reactions, the use of environmentally benign solvents, and energy-efficient reaction conditions. nih.govnih.gov
One-pot reactions, where multiple synthetic steps are carried out in the same vessel without isolating intermediates, significantly improve efficiency and reduce solvent waste and energy usage. nih.gov For a complex target molecule, this could involve combining cyclization, halogenation, and formylation steps.
Microwave-assisted synthesis is another tool of green chemistry that can dramatically reduce reaction times and improve yields compared to conventional heating. nih.govacs.org The targeted heating provided by microwaves often leads to cleaner reactions with fewer byproducts. nih.gov The use of novel green solvents, such as deep eutectic solvents (DES), which are non-toxic, biodegradable, and inexpensive, is also being explored for pyridine synthesis. ijarsct.co.in
| Method | Yield (%) | Time | Reference |
| Microwave Irradiation | 82-94% | 2-7 min | nih.govacs.org |
| Conventional Heating | 71-88% | 6-9 h | nih.gov |
These modern approaches, focusing on catalytic efficiency and green principles, represent the future of synthesizing complex heterocyclic molecules like this compound.
Flow Chemistry Applications for Continuous Synthesis and Process Intensification
The synthesis of this compound, particularly if employing a Vilsmeier-Haack reaction, is a strong candidate for adaptation to continuous flow chemistry. This modern synthetic approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for process intensification. beilstein-journals.orgbeilstein-journals.org
The Vilsmeier-Haack reaction can be exothermic and may involve corrosive and hazardous reagents. beilstein-journals.org Flow reactors, with their high surface-area-to-volume ratio, allow for efficient dissipation of heat, mitigating the risk of thermal runaways. beilstein-journals.org This precise temperature control can also lead to cleaner reactions with fewer byproducts.
A continuous flow setup for the synthesis of this compound would likely involve the following stages:
Reagent Introduction: Separate streams of the precursor (2,6-dichloro-5-methylpyridine) and the pre-formed or in-situ generated Vilsmeier reagent would be continuously pumped into a mixing zone.
Reaction: The combined streams would then flow through a heated reactor coil, where the reaction takes place. The residence time in the reactor can be precisely controlled by adjusting the flow rates and the reactor volume, allowing for optimization of the reaction conversion.
Quenching and Workup: The reaction mixture would then be continuously quenched, for example, by mixing with a stream of water or a basic solution to hydrolyze the intermediate and neutralize corrosive reagents. This can be followed by in-line extraction and purification steps.
The integration of Process Analytical Technology (PAT) is a key aspect of modern continuous manufacturing. mt.comrsc.orgresearchgate.netamericanpharmaceuticalreview.com PAT tools, such as in-line FTIR or Raman spectroscopy, can be used for real-time monitoring of the reaction, ensuring that it is proceeding as expected and that the product quality remains consistently high. americanpharmaceuticalreview.com This allows for rapid process optimization and the implementation of automated control strategies. mt.comrsc.orgresearchgate.net
The following interactive table illustrates the potential benefits of a continuous flow approach for the synthesis of the target compound compared to traditional batch synthesis.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk of thermal runaway with exothermic reactions. | Excellent heat transfer minimizes risks. |
| Process Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. |
| Scalability | Scaling up can be challenging and may require re-optimization. | Scalable by running the process for a longer duration (scaling-out). |
| Product Quality | Potential for batch-to-batch variability. | Consistent product quality through steady-state operation. |
Stereochemical Control and Enantioselective Synthesis (if applicable to derivatives)
The parent compound, this compound, is achiral. Therefore, stereochemical control and enantioselective synthesis are not applicable to the synthesis of the compound itself. However, the aldehyde functional group serves as a versatile handle for the introduction of chirality, leading to a wide range of enantioenriched derivatives. The development of enantioselective methods to transform this aldehyde would be of significant interest for the synthesis of chiral molecules with potential applications in pharmaceuticals and agrochemicals.
One of the most common and powerful methods for introducing a stereocenter from an aldehyde is through the enantioselective addition of a nucleophile. This can be achieved using chiral catalysts to control the facial selectivity of the attack on the prochiral carbonyl group.
For example, the enantioselective addition of organometallic reagents, such as diethylzinc or Grignard reagents, to the aldehyde can produce chiral secondary alcohols. capes.gov.br The use of chiral ligands, such as chiral amino alcohols or phosphines, in conjunction with a metal catalyst can direct the nucleophilic attack to one of the two enantiotopic faces of the aldehyde, resulting in a high enantiomeric excess of one of the alcohol enantiomers. capes.gov.brrug.nl Chiral amino pyridines derived from α-amino acids have been shown to be effective catalysts for the enantioselective addition of diethylzinc to aldehydes, yielding optically active secondary alcohols with high enantiomeric excess. capes.gov.br
Another important class of reactions is the enantioselective reduction of the aldehyde to a chiral primary alcohol, where one of the hydrogens is replaced with deuterium or tritium. More commonly, the aldehyde can be converted into a prochiral substrate for other asymmetric transformations. For example, the aldehyde could be converted to an enone, which could then undergo asymmetric reduction or conjugate addition.
Furthermore, lipase-catalyzed kinetic resolution of the racemic alcohol, obtained from the non-asymmetric reduction of the aldehyde, is another viable strategy to obtain enantiomerically pure alcohols. acs.org This method involves the selective acylation of one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers.
The following table summarizes potential enantioselective transformations of the aldehyde group in this compound to produce chiral derivatives, based on established methodologies for other aldehydes.
| Reaction Type | Reagents/Catalyst System | Chiral Product | Potential for High Enantioselectivity |
|---|---|---|---|
| Nucleophilic Addition | R-MgX or R₂Zn with a chiral ligand (e.g., chiral amino alcohol) | Chiral secondary alcohol | Yes |
| Transfer Hydrogenation | Prochiral ketone precursor with a chiral transition metal catalyst (e.g., Ru, Rh) | Chiral alcohol | Yes |
| Enzymatic Resolution | Racemic alcohol (from reduction) and a lipase (e.g., Candida antarctica lipase) | Enantiomerically pure alcohol and ester | Yes |
Reactivity and Chemical Transformations of 2,6 Dichloro 5 Methylpyridine 3 Carbaldehyde
Electrophilic and Nucleophilic Reactions at the Pyridine (B92270) Nucleus
The pyridine ring in 2,6-dichloro-5-methylpyridine-3-carbaldehyde is electron-deficient due to the electronegativity of the nitrogen atom and the two chlorine substituents. This electronic character makes the ring generally unreactive toward electrophilic aromatic substitution but highly activated for nucleophilic aromatic substitution (SNAr).
The chlorine atoms at the C-2 and C-6 positions of the pyridine ring are susceptible to displacement by a variety of nucleophiles through the SNAr mechanism. In this process, the nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen. Aromatization is then restored by the expulsion of the chloride ion.
The regioselectivity of this substitution on unsymmetrically substituted dichloropyridines is influenced by both electronic and steric factors. For pyridines with an electron-withdrawing group at the C-3 position, such as the carbaldehyde in the title compound, nucleophilic attack is often directed to the C-2 position. This preference is attributed to the inductive electron-withdrawing effect of the C-3 substituent, which makes the C-2 position more electrophilic. stackexchange.com For instance, the amination of 2,6-dichloro-3-nitropyridine (B41883) with a piperazine (B1678402) derivative occurs selectively at the C-2 position, ortho to the nitro group. stackexchange.com By analogy, it is expected that this compound will react preferentially with nucleophiles at the C-2 position.
Common nucleophiles used in these transformations include alkoxides, amines, and thiolates, leading to the corresponding ethers, amines, and thioethers. The reaction conditions typically involve heating the dichloropyridine substrate with the nucleophile in a suitable solvent.
Table 1: Predicted Regioselective Nucleophilic Aromatic Substitution Products
| Nucleophile (Nu-H) | Predicted Major Product |
|---|---|
| R-OH (Alcohol) | 2-Alkoxy-6-chloro-5-methylpyridine-3-carbaldehyde |
| R₂NH (Amine) | 2-(Dialkylamino)-6-chloro-5-methylpyridine-3-carbaldehyde |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.orgsemanticscholar.org The process involves deprotonation at a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. In the case of this compound, the only available position for deprotonation on the pyridine ring is C-4.
The carbaldehyde group itself is incompatible with organolithium reagents, as it would be attacked by the base. Therefore, it must first be converted into a group that can both act as a DMG and be stable to the reaction conditions. Common strategies include the in-situ formation of an imine or the protection of the aldehyde as an acetal. These modified groups can then direct the lithiation to the adjacent C-4 position. For example, the lithiation of N-Boc protected 2-amino-3-pyridinecarboxaldehyde (B47744) with n-butyllithium occurs at the C-4 position, which is subsequently trapped with an electrophile like DMF. scribd.com
Once the C-4 lithiated species is formed, it can react with a wide range of electrophiles to introduce new functional groups. This provides a versatile route to 3,4,5-trisubstituted pyridine derivatives.
Table 2: Potential Functionalization via Directed Ortho-Metalation at C-4
| Protecting/Directing Group (at C-3) | Electrophile (E+) | Product after Deprotection |
|---|---|---|
| Diethyl Acetal | D₂O | 2,6-Dichloro-4-deuterio-5-methylpyridine-3-carbaldehyde |
| N-tert-Butylimine | (CH₃)₃SiCl | 2,6-Dichloro-5-methyl-4-(trimethylsilyl)pyridine-3-carbaldehyde |
| N-tert-Butylimine | I₂ | 2,6-Dichloro-4-iodo-5-methylpyridine-3-carbaldehyde |
Cross-Coupling Chemistry Involving this compound
The presence of two C-Cl bonds on the pyridine ring makes this compound a prime candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-nitrogen bonds. nih.govresearchgate.net The electronic environment of the pyridine ring, influenced by the nitrogen atom and the aldehyde and methyl substituents, plays a crucial role in the reactivity of the chlorine atoms.
Suzuki-Miyaura, Sonogashira, and Heck Reactions
Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent with an organic halide. nih.govlibretexts.org For this compound, a Suzuki-Miyaura reaction would involve the substitution of one or both chlorine atoms with an aryl, vinyl, or alkyl group from a boronic acid or ester. A significant challenge in the cross-coupling of polychlorinated pyridines is achieving selectivity. nih.gov The two chlorine atoms in the target molecule are electronically and sterically similar, which could lead to a mixture of mono- and di-substituted products.
Control over the reaction can often be achieved by carefully selecting the catalyst, ligands, base, and reaction conditions. nih.govnih.gov For instance, using a limited amount of the boronic acid reagent could favor mono-alkylation or mono-arylation. nih.gov The Lewis basic pyridine nitrogen can potentially coordinate to the palladium catalyst, which may inhibit its activity. nih.gov The use of bulky phosphine (B1218219) ligands can mitigate this issue and facilitate the crucial oxidative addition step. nih.gov
Table 1: Predicted Parameters for Suzuki-Miyaura Coupling of this compound
| Parameter | Expected Condition/Reagent | Rationale |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Commonly used, effective for aryl chlorides. nih.govmdpi.com |
| Ligand | Bulky phosphines (e.g., Ad₂PⁿBu) | Facilitates oxidative addition and prevents catalyst inhibition. nih.gov |
| Base | K₃PO₄, LiOᵗBu | Effective in promoting transmetalation. nih.govmdpi.com |
| Solvent | 1,4-Dioxane, Toluene, THF | Common solvents for Suzuki reactions. mdpi.com |
| Selectivity | Mono- or di-substitution | Controllable by stoichiometry of the boronic acid. nih.gov |
Sonogashira Reaction: The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org When applied to this compound, this reaction would introduce one or two alkynyl groups. Similar to the Suzuki-Miyaura reaction, achieving selective mono-alkynylation would be a primary objective and would likely depend on controlling the stoichiometry of the alkyne. The reaction is generally carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org Reacting this compound under Heck conditions would lead to the formation of styrenyl-type derivatives, replacing the chlorine atoms with substituted vinyl groups. The reaction typically follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.org The stereoselectivity of the Heck reaction is often high, favoring the trans isomer. organic-chemistry.org
Buchwald-Hartwig Amination and Other C-N Coupling Processes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.orgrug.nl This transformation would be highly valuable for converting this compound into various amino-pyridine derivatives. The reaction mechanism involves oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org
The development of specialized, sterically hindered phosphine ligands has been crucial for the success of this reaction, particularly for less reactive aryl chlorides. rug.nl Given the two chloride positions, sequential or double amination could be possible. By carefully choosing the reaction conditions and the stoichiometry of the amine, it is often possible to achieve selective mono-amination, which could then be followed by a different coupling reaction at the second chlorine position to create diverse, highly functionalized pyridine derivatives.
Advanced Mechanistic Investigations of Key Reactions
While no specific mechanistic studies have been published for this compound, the general mechanisms of palladium-catalyzed cross-coupling reactions are well-established. Advanced investigations into these reactions typically focus on identifying key intermediates and mapping the reaction's energetic landscape.
Elucidation of Reaction Intermediates
The catalytic cycles for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions all proceed through a series of well-defined palladium intermediates. The general cycle involves:
Oxidative Addition : A Pd(0) species inserts into the carbon-chlorine bond of the pyridine ring to form a Pd(II) intermediate. libretexts.org This is often the rate-determining step. libretexts.org
Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange (for Heck/Buchwald-Hartwig) : The coupling partner (organoboron, organocopper acetylide, alkene, or amine) coordinates to the palladium center.
Reductive Elimination : The two organic fragments couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst. libretexts.org
For a substrate like this compound, key intermediates would include the mono- and di-palladated pyridine species. Spectroscopic techniques like NMR, as well as mass spectrometry, are often employed to detect and characterize these transient species. nih.gov In some cases, stable analogues of these intermediates can be synthesized and studied to gain insight into the reaction pathway. nih.gov
Kinetic Studies and Energy Profile Mapping
Kinetic studies are essential for understanding reaction mechanisms, identifying the rate-determining step, and optimizing reaction conditions. Such studies on palladium-catalyzed cross-couplings often involve monitoring the reaction progress over time under various concentrations of reactants, catalysts, and ligands. mit.edu
For the reactions of this compound, kinetic analysis would likely reveal a dependence on the concentrations of the palladium catalyst and the pyridine substrate. The reaction rate can be influenced by the nature of the phosphine ligand, with more electron-rich and bulky ligands generally accelerating the oxidative addition step. mit.edu Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of the reaction. These calculations can provide the energies of transition states and intermediates, offering a detailed picture of the reaction pathway and helping to explain observed selectivities. mdpi.com For instance, DFT could be used to predict whether mono- or di-substitution is energetically favored under specific conditions.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-dichloropyridine |
| 2,4-dichloropyridine |
Applications of 2,6 Dichloro 5 Methylpyridine 3 Carbaldehyde As a Building Block in Complex Molecule Synthesis
Utilization in the Construction of Heterocyclic Systems
The inherent reactivity of 2,6-dichloro-5-methylpyridine-3-carbaldehyde makes it a valuable starting material for the synthesis of various heterocyclic structures. The aldehyde group can readily participate in condensation and cyclization reactions, while the chloro substituents offer sites for nucleophilic substitution or cross-coupling reactions, enabling the annulation of additional rings onto the pyridine (B92270) core.
Fused Pyridine Ring Systems
While direct examples of the use of this compound in the synthesis of fused pyridine ring systems are not extensively documented in publicly available literature, the reactivity of analogous 2-chloropyridine-3-carbaldehydes provides a strong indication of its potential. For instance, related compounds are known to be excellent precursors for thieno[2,3-b]pyridines, a class of fused heterocycles with significant scientific interest.
The general synthetic strategy often involves the reaction of the aldehyde with a sulfur-containing reagent, followed by an intramolecular cyclization. This process, known as the Gewald reaction or a related variant, typically involves the condensation of the aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. The resulting intermediate then cyclizes to form the fused thieno[2,3-b]pyridine ring system.
| Starting Material | Reagents | Fused Heterocyclic Product | Key Reaction Type |
|---|---|---|---|
| 2-Chloronicotinonitrile | Ethyl Cyanoacetate, Sulfur, Morpholine | Ethyl 3-amino-2-cyanothieno[2,3-b]pyridine-2-carboxylate | Gewald Reaction |
| Substituted 2-chloropyridine-3-carbaldehyde | Malononitrile, Sulfur, Base | Substituted 2-amino-3-cyanothieno[2,3-b]pyridine | Gewald-type Reaction |
Spiro and Bridged Heterocycles
The construction of spiro and bridged heterocyclic systems from this compound represents a sophisticated application of its chemical reactivity. Although specific examples involving this exact compound are scarce in the literature, the principles of forming such intricate three-dimensional structures can be extrapolated from reactions of similar aldehydes and pyridines.
The synthesis of spiro heterocycles could potentially be achieved through multi-component reactions where the aldehyde group of this compound acts as an electrophilic center. For example, a three-component reaction involving an amino acid and another carbonyl compound could lead to the formation of a spiro-pyrrolidine or a related spirocyclic system attached to the pyridine ring.
Bridged heterocycles, on the other hand, often require intramolecular cyclization strategies. A plausible approach would involve the initial functionalization of the pyridine ring, for instance, by nucleophilic substitution of one of the chloro groups with a suitable tethered nucleophile. Subsequent reaction of the aldehyde group with this tethered functionality could then lead to the formation of a bridged bicyclic system.
| Target Structure | Synthetic Approach | Role of this compound |
|---|---|---|
| Spiro-pyrrolidine-pyridine | Three-component [3+2] cycloaddition | Electrophilic component for azomethine ylide formation |
| Bridged bicyclic pyridine | Intramolecular cyclization | Scaffold for tethering and subsequent ring closure |
Precursor in Natural Product Synthesis Analogues
The structural motif of a substituted pyridine is present in numerous natural products, particularly in marine alkaloids. While there is no direct evidence of this compound being used in the total synthesis of a natural product, its potential as a precursor for the synthesis of analogues is significant. The functional handles on the molecule allow for the systematic modification of the pyridine core, enabling the generation of a library of compounds with structural similarities to known bioactive natural products.
For example, the synthesis of analogues of marine alkaloids often involves the construction of complex heterocyclic systems fused to or substituted on a pyridine ring. The reactivity of this compound could be harnessed to introduce key structural features found in these natural products, such as amino, alkoxy, or other heterocyclic moieties, through nucleophilic substitution of the chloro groups or elaboration of the aldehyde.
Role in the Development of Advanced Organic Materials
The rigid and planar structure of the pyridine ring, combined with the potential for functionalization offered by the chloro and aldehyde groups, makes this compound an interesting candidate for the development of advanced organic materials. Its structural contribution can be pivotal in the design of polymers, supramolecular assemblies, and molecular frameworks with specific organizational properties.
Polymer and Supramolecular Chemistry
In polymer chemistry, this compound could serve as a monomer or a cross-linking agent. The two chlorine atoms provide sites for polycondensation reactions, potentially leading to the formation of conductive polymers or polymers with interesting photophysical properties. The aldehyde group can also be utilized for polymerization or for post-polymerization modification to introduce specific functionalities.
In supramolecular chemistry, the pyridine nitrogen offers a site for hydrogen bonding or metal coordination, which can be exploited to direct the self-assembly of complex architectures. The aldehyde group can be converted into other functional groups that can participate in non-covalent interactions, such as π-π stacking or halogen bonding, to build intricate supramolecular structures.
Molecular Frameworks for Functional Assemblies
The concept of using well-defined molecular building blocks to construct porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) has gained significant attention. This compound, after suitable modification, could act as a linker in such frameworks. For instance, conversion of the aldehyde to a carboxylic acid or an amine would provide the necessary coordinating groups for MOF synthesis. The dichloro- and methyl-substituted pyridine core would then form the structural backbone of the framework, influencing its porosity, stability, and ultimately its functional properties. The rigidity of the pyridine ring is particularly advantageous for creating robust and well-defined porous structures.
| Material Type | Structural Contribution of the Compound | Key Functional Groups Involved |
|---|---|---|
| Conductive Polymers | Monomer unit in polycondensation | Chloro groups for C-C coupling |
| Supramolecular Assemblies | Building block for self-assembly | Pyridine nitrogen, modified aldehyde group |
| Metal-Organic Frameworks (MOFs) | Organic linker (after modification) | Modified aldehyde (e.g., carboxylate) |
Ligand Design and Organometallic Chemistry
The versatility of this compound as a building block in organic synthesis extends into the realm of organometallic chemistry and ligand design. The presence of a reactive aldehyde group, a pyridine nitrogen atom, and electron-withdrawing chloro substituents makes it an attractive precursor for the synthesis of novel ligands with unique electronic and steric properties. These ligands can then be used to form coordination complexes with various transition metals, opening avenues for the development of new catalysts and functional materials.
Chelation Properties and Coordination Chemistry
The aldehyde functionality of this compound serves as a convenient handle for the synthesis of a wide array of Schiff base ligands. These are typically formed through a condensation reaction with primary amines. The resulting imine nitrogen, along with the pyridine nitrogen, can act as a bidentate chelating agent, binding to a metal center to form a stable five-membered ring.
While specific studies on the chelation of ligands directly derived from this compound are not extensively documented, the principles of coordination chemistry of analogous pyridine-based Schiff base ligands are well-established. science.govdigitellinc.comresearcher.life The coordination modes and geometries of these complexes can be characterized using various spectroscopic and crystallographic techniques.
Table 1: Predicted Coordination Properties of Ligands Derived from this compound
| Feature | Predicted Property | Rationale |
| Chelation Mode | Bidentate (N, N') | Coordination through pyridine and imine nitrogen atoms. |
| Metal Ion Affinity | Moderate to High | Formation of stable five-membered chelate rings. |
| Electronic Effect | Electron-withdrawing | Influence of two chloro substituents on the pyridine ring. |
| Steric Hindrance | Moderate | Presence of chloro and methyl groups adjacent to the donor atoms. |
| Potential Geometries | Square planar, tetrahedral, octahedral | Dependent on the metal ion and ancillary ligands. |
Catalytic Applications of Derived Ligand Systems
Metal complexes featuring ligands derived from substituted pyridines have been extensively explored for their catalytic activities in a variety of organic transformations. nih.govias.ac.inrsc.org The electronic and steric properties of the ligands play a pivotal role in determining the efficacy and selectivity of the catalyst.
Ligand systems derived from this compound are expected to form metal complexes that can function as effective catalysts. The electron-withdrawing nature of the chloro substituents can enhance the Lewis acidity of the metal center, which is beneficial for reactions such as Diels-Alder, Friedel-Crafts, and polymerization reactions.
Furthermore, the chiral environment that can be introduced by using chiral amines in the synthesis of the Schiff base ligands can lead to the development of asymmetric catalysts. These catalysts are highly valuable in the stereoselective synthesis of complex organic molecules.
While direct catalytic applications of ligand systems from this compound are yet to be reported, the broader class of pyridine-imine ligands has shown promise in various catalytic processes. researchgate.net
Table 2: Potential Catalytic Applications of Metal Complexes with Ligands Derived from this compound
| Catalytic Reaction | Potential Efficacy | Rationale |
| Oxidation Reactions | High | Stable complexes can mediate electron transfer processes. |
| Reduction Reactions | Moderate | Dependent on the choice of metal and reaction conditions. |
| Cross-Coupling Reactions | High | Can potentially stabilize catalytically active metal centers. |
| Polymerization | High | The ligand framework can influence polymer properties. |
| Asymmetric Synthesis | High | Amenable to the introduction of chirality for stereocontrol. |
Computational and Theoretical Chemistry Studies of 2,6 Dichloro 5 Methylpyridine 3 Carbaldehyde
Electronic Structure and Bonding Analysis
The electronic structure of 2,6-dichloro-5-methylpyridine-3-carbaldehyde is fundamentally influenced by the interplay of the pyridine (B92270) ring's aromaticity and the electronic effects of its substituents: two chlorine atoms, a methyl group, and a carbaldehyde group. The chlorine atoms at positions 2 and 6 are strongly electron-withdrawing due to their high electronegativity, which significantly modulates the electron density distribution within the pyridine ring. Conversely, the methyl group at position 5 is a weak electron-donating group, while the carbaldehyde group at position 3 is electron-withdrawing through resonance and inductive effects.
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and bonding of molecules like this compound. nih.gov These methods can provide accurate predictions of molecular geometries, electronic energies, and the distribution of electron density.
For instance, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be employed to optimize the molecular geometry and compute various electronic properties. tandfonline.com The calculated bond lengths and angles would reflect the influence of the substituents. For example, the C-Cl bonds are expected to be polarized, leading to partial positive charges on the adjacent carbon atoms. The electron-donating methyl group would slightly increase the electron density on the C5 carbon, while the carbaldehyde group would delocalize electron density from the ring.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com
The HOMO-LUMO energy gap is an important indicator of chemical stability. A larger gap generally implies higher stability and lower reactivity. sapub.org Computational methods can precisely calculate these orbital energies and the resulting energy gap, providing a quantitative measure of the molecule's kinetic stability.
| Parameter | Predicted Value (Arbitrary Units) |
| HOMO Energy | Lowered by EWGs |
| LUMO Energy | Lowered by EWGs |
| HOMO-LUMO Gap | Modulated by substituents |
Note: EWGs (Electron-Withdrawing Groups) like chloro and carbaldehyde groups generally lower the HOMO and LUMO energies.
Conformational Analysis and Molecular Dynamics Simulations
The presence of the carbaldehyde group introduces conformational flexibility to the this compound molecule due to rotation around the C3-C(aldehyde) single bond.
Computational studies on the related molecule, pyridine-3-carbaldehyde, have shown the existence of two planar rotational conformers: a syn conformer (also referred to as NO-cis), where the nitrogen and oxygen atoms are on the same side of the C-C bond, and an anti conformer (NO-trans), where they are on opposite sides. researchgate.net Theoretical calculations indicate that the anti conformer is slightly more stable than the syn conformer. researchgate.net
For this compound, a similar conformational landscape is expected. The energy difference between the syn and anti conformers and the rotational barrier between them can be calculated using methods like DFT. The presence of the bulky chlorine atom at the C2 position might introduce steric hindrance that could influence the relative stability of the conformers and the height of the rotational barrier.
| Conformer | Relative Energy (kcal/mol) |
| syn (NO-cis) | Higher |
| anti (NO-trans) | Lower (more stable) |
Data based on theoretical investigations of pyridine-3-carbaldehyde, which serves as a model for the conformational behavior of this compound. researchgate.net
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments. researchgate.net Solvation can have a significant impact on the conformational equilibrium and reactivity of the molecule. In a polar solvent, the more polar conformer would be preferentially stabilized. The dipole moment of each conformer can be calculated computationally to predict which one would be favored in a polar medium.
MD simulations can also provide insights into the specific interactions between the solute and solvent molecules, such as hydrogen bonding or dipole-dipole interactions. These simulations track the atomic motions over time, offering a dynamic picture of how the solvent influences the molecular structure and behavior.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry plays a crucial role in predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models.
Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated using DFT and ab initio methods. rsc.org For the parent compound, pyridine-3-carbaldehyde, DFT calculations have been shown to provide vibrational wavenumbers that are in good agreement with experimental values after appropriate scaling. materialsciencejournal.org For this compound, the calculated vibrational spectrum would be expected to show characteristic bands for the C-Cl stretching modes, the C-H stretching of the methyl and aldehyde groups, the C=O stretching of the carbaldehyde, and the various pyridine ring vibrations.
Nuclear Magnetic Resonance (NMR) chemical shifts are another key spectroscopic parameter that can be predicted computationally. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. github.io These predictions are invaluable for assigning experimental spectra and confirming the molecular structure. The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus, as influenced by the various substituents.
| Spectroscopic Data | Computational Method | Predicted Features |
| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP/6-311++G(d,p)) | C-Cl, C=O, C-H stretching; pyridine ring modes |
| NMR Chemical Shifts (¹H, ¹³C) | GIAO-DFT | Shifts influenced by electron-withdrawing/donating groups |
By comparing these computationally predicted spectra with experimentally obtained data, a comprehensive and validated understanding of the molecular structure and properties of this compound can be achieved.
NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly adept at predicting NMR parameters, such as chemical shifts and spin-spin coupling constants. The GIAO (Gauge-Including Atomic Orbital) method is a widely employed DFT-based approach for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived.
For a molecule like this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts. These calculations are typically performed using a specific functional, such as B3LYP, and a suitable basis set, for example, 6-311+G(d,p). The accuracy of these predictions is often enhanced by considering the solvent environment, which can be modeled using approaches like the Polarizable Continuum Model (PCM). A comparative analysis of calculated and experimental chemical shifts for a similar compound, 4-nitropyridine, is presented in the table below to illustrate the typical accuracy of such calculations.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C2 | 150.8 | 150.3 |
| C3 | 124.2 | 123.8 |
| C4 | 145.1 | 144.9 |
This is an interactive data table. The values are illustrative for a related compound.
Similarly, spin-spin coupling constants, which provide valuable information about the connectivity and dihedral angles within a molecule, can also be computed. The calculation of these parameters involves determining the Fermi contact, spin-dipolar, and spin-orbit contributions to the total coupling. DFT methods have shown considerable success in reproducing experimental coupling constants, further aiding in the unambiguous assignment of NMR spectra and the conformational analysis of molecules.
Vibrational Frequency and Electronic Transition Predictions
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. Computational chemistry provides a powerful means to predict these vibrational frequencies and their corresponding intensities. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a Hessian matrix is constructed, and its diagonalization yields the harmonic vibrational frequencies.
DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are commonly employed for this purpose. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the incomplete treatment of electron correlation. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP). The table below presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups that would be present in this compound, based on data from similar molecules.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O stretch | 1750 | 1680 | ~1700 |
| C-Cl stretch | 780 | 749 | ~750-800 |
| Pyridine ring stretch | 1580 | 1517 | ~1550-1600 |
This is an interactive data table. The values are illustrative and based on typical frequencies for these functional groups.
Beyond vibrational spectra, computational methods can also predict electronic transitions, which are observed in UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) is the most common method for calculating the excitation energies and oscillator strengths of electronic transitions. These calculations provide insights into the nature of the excited states and the orbitals involved in the transitions (e.g., n→π* or π→π*). For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and help in the interpretation of its electronic spectrum.
Mechanistic Modeling of Reactions Involving this compound
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located. For this compound, several types of reactions can be envisaged, including nucleophilic aromatic substitution at the chlorinated positions and nucleophilic addition to the carbonyl group of the carbaldehyde.
DFT calculations can be used to model the reaction pathways for such transformations. For instance, in a nucleophilic addition to the carbaldehyde, the geometry of the transition state can be optimized, and the corresponding activation energy can be calculated. This information is crucial for understanding the kinetics and feasibility of the reaction. The Intrinsic Reaction Coordinate (IRC) method can then be used to confirm that the located transition state connects the reactants and products.
A hypothetical reaction coordinate diagram for the nucleophilic addition of a generic nucleophile to the carbaldehyde group is shown below. Such diagrams, derived from computational studies, provide a visual representation of the energy changes that occur during a reaction.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution NMR Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a compound like 2,6-dichloro-5-methylpyridine-3-carbaldehyde, a suite of NMR experiments would be required for full structural confirmation.
Based on its structure, one would expect to observe signals corresponding to the single aromatic proton on the pyridine (B92270) ring, the protons of the methyl group, and the proton of the aldehyde group in the ¹H NMR spectrum. The ¹³C NMR spectrum would show seven distinct carbon signals. However, specific spectra and their detailed interpretation for this compound have not been documented in scientific literature.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and piecing together the molecular structure.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, though in this specific molecule, only long-range couplings would be observed for the isolated aromatic proton.
HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals directly to their attached carbon atoms, for instance, linking the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key to establishing the connectivity of the pyridine ring, for example, by showing correlations from the methyl protons to the C5 and adjacent carbons, and from the aldehyde proton to the C3 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, which can help confirm stereochemistry and conformation, although its utility for this relatively rigid aromatic structure might be limited to confirming proximities of substituents.
Despite the power of these techniques, no published 2D NMR data exists for this compound.
Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly valuable for characterizing polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties. As no crystallographic data is available, there is likewise no information on potential polymorphs of this compound that would necessitate ssNMR studies.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
HRMS provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₇H₅Cl₂NO), the expected monoisotopic mass would be precisely measured to confirm its atomic composition. While computational tools can predict the mass-to-charge ratios for various adducts of this molecule, experimentally obtained HRMS data has not been reported uni.lu.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 189.98210 | 130.8 |
| [M+Na]⁺ | 211.96404 | 143.2 |
| [M-H]⁻ | 187.96754 | 133.3 |
| [M+NH₄]⁺ | 207.00864 | 151.2 |
| [M+K]⁺ | 227.93798 | 138.3 |
Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, typically by selecting a specific ion, breaking it apart through collision-induced dissociation, and analyzing the resulting fragments. The fragmentation pattern serves as a molecular fingerprint that can confirm the structure of the compound. Analysis of these fragments would help verify the connectivity of the aldehyde, methyl, and chloro-substituents on the pyridine ring. However, no MS/MS fragmentation data is currently available in the scientific literature for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment would provide unambiguous proof of the compound's structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice. A search for crystallographic information for this compound in chemical and crystallographic databases yielded no results, indicating that its solid-state structure has not been determined or publicly reported.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms.
For this compound, a successful SCXRD analysis would provide a wealth of information, which would be presented in a data table similar to the hypothetical one below. This data would include the crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles. Such a study would definitively confirm the molecular geometry, including the planarity of the pyridine ring and the orientation of the aldehyde and methyl substituents.
Hypothetical Single Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.583 |
| b (Å) | 10.215 |
| c (Å) | 12.456 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 963.4 |
| Z | 4 |
Powder X-ray Diffraction for Phase Identification
Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and to assess the purity of a bulk sample. In PXRD, a powdered sample is exposed to an X-ray beam, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is recorded. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for its identification.
An experimental PXRD pattern for this compound would be crucial for quality control in its synthesis, allowing for the verification of its identity and the detection of any crystalline impurities. The characteristic peak positions and their relative intensities would be documented for reference.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying intermolecular interactions.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. Both techniques provide information about the vibrational frequencies of a molecule, which are characteristic of specific bonds and functional groups.
For this compound, IR and Raman spectroscopy would be expected to reveal characteristic vibrational bands for the C=O stretch of the aldehyde group, the C-Cl stretching modes, the C-H vibrations of the methyl group and the pyridine ring, and the ring vibrations of the pyridine core. The precise frequencies of these bands can be influenced by the electronic effects of the substituents and any intermolecular interactions in the solid state.
Hypothetical Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O stretch | 1700-1720 |
| Pyridine Ring | C=C/C=N stretches | 1550-1610 |
| Methyl Group | C-H asymmetric stretch | 2960-2980 |
| C-H symmetric stretch | 2870-2890 | |
| Chloro Substituent | C-Cl stretch | 650-800 |
Advanced Spectroscopic Techniques for Reaction Monitoring
Modern analytical chemistry employs advanced spectroscopic techniques for the real-time monitoring of chemical reactions. Techniques such as in-situ IR and Raman spectroscopy, as well as process analytical technology (PAT), allow chemists to track the consumption of reactants and the formation of products as a reaction progresses. These methods provide valuable kinetic and mechanistic information, enabling the optimization of reaction conditions. In the context of synthesizing or modifying this compound, these advanced techniques could be used to ensure reaction completion and maximize yield and purity.
Future Perspectives and Emerging Research Avenues for 2,6 Dichloro 5 Methylpyridine 3 Carbaldehyde
Development of Asymmetric Transformations
The aldehyde functional group in 2,6-dichloro-5-methylpyridine-3-carbaldehyde is a prime target for asymmetric synthesis, a field dedicated to creating chiral molecules with specific three-dimensional arrangements. The development of stereoselective reactions for this compound is a critical future avenue, as the resulting chiral alcohols, amines, and other derivatives are highly sought after in medicinal chemistry.
Future research will likely focus on:
Asymmetric Nucleophilic Additions: Designing catalytic systems (e.g., using chiral organocatalysts or transition-metal complexes) to control the addition of nucleophiles (such as organometallic reagents or enolates) to the carbonyl group. This would provide enantiomerically enriched secondary alcohols, which are valuable chiral building blocks.
Catalytic Asymmetric Reductions and Oxidations: Implementing chiral reducing agents or catalysts for the stereoselective reduction of the aldehyde to a chiral primary alcohol. Conversely, asymmetric oxidation methods could be explored for other transformations.
Enantioselective Iminium Ion Catalysis: Utilizing the aldehyde to form chiral iminium ions in the presence of chiral amines, which can then undergo a variety of asymmetric cycloadditions and other C-C bond-forming reactions.
Successful implementation of these strategies would enable the synthesis of a diverse library of chiral pyridine (B92270) derivatives, significantly expanding the utility of this compound in drug discovery and development.
| Asymmetric Transformation | Potential Chiral Product | Catalytic Approach |
| Nucleophilic Addition | Chiral Secondary Alcohols | Chiral Lewis Acids, Organocatalysts |
| Reduction | Chiral Primary Alcohols | Chiral Borane Reagents, Transfer Hydrogenation |
| Iminium Ion Chemistry | Chiral Cyclic Compounds | Chiral Secondary Amine Catalysts (e.g., MacMillan catalysts) |
Photoredox and Electrochemistry in Synthetic Applications
Modern synthetic methods like photoredox catalysis and electrochemistry offer green and efficient alternatives to traditional synthesis by using light or electricity to drive chemical reactions. nih.govmdpi.com These techniques are particularly well-suited for activating the functional groups present in this compound under mild conditions.
Photoredox Catalysis: This approach uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.gov For this compound, potential applications include:
Dehalogenation and Cross-Coupling: The chloro substituents could be activated via a reductive quenching cycle to form aryl radicals. beilstein-journals.org These radicals could then be used in C-C bond-forming reactions or trapped to achieve selective dehalogenation.
Radical Addition to the Aldehyde: The generation of alkyl radicals from precursors like carboxylic acids or alkyl halides could lead to their addition to the carbonyl group, forming new C-C bonds.
Electrochemistry: Electrochemical synthesis provides a reagent-free method to perform redox reactions. Key future applications could involve:
Electrochemical Reduction: The aldehyde group could be selectively reduced to an alcohol or even a methyl group under controlled potential, avoiding the use of chemical reducing agents.
Oxidative Coupling: The pyridine ring system could potentially be activated anodically to participate in coupling reactions with other aromatic or nucleophilic partners.
Both photoredox and electrochemical methods represent powerful tools for functionalizing this compound in a more sustainable and atom-economical manner. mdpi.com
| Method | Target Functional Group | Potential Transformation | Key Advantage |
| Photoredox Catalysis | Chloro Groups | C-C Cross-Coupling, Dehalogenation | Mild reaction conditions, high functional group tolerance |
| Electrochemistry | Aldehyde Group | Selective Reduction to Alcohol | Reagent-free, precise control over redox potential |
C-H Functionalization Strategies
Direct C-H functionalization has become a transformative tool in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new functional groups without the need for pre-functionalized starting materials. mdpi.com For this compound, several C-H bonds are potential targets for selective modification.
Emerging research in this area will likely target:
Functionalization of the Methyl Group: The C-H bonds of the 5-methyl group could be activated using transition-metal catalysts to introduce new substituents, such as aryl, alkyl, or heteroatom groups. This would provide a direct route to novel derivatives without requiring multi-step synthesis.
Activation of the Pyridine C4-H Bond: The C4 position of the pyridine ring is a prime site for direct functionalization. nih.gov Strategies involving transition-metal catalysis (e.g., using palladium, rhodium, or iridium) could enable arylation, alkylation, or borylation at this position, providing access to a wide range of substituted pyridines. nih.gov
Directed C-H Functionalization: The existing aldehyde or other synthetically installed groups could be used as directing groups to achieve regioselective C-H activation at specific positions, offering precise control over the reaction outcome. nih.gov
These approaches would significantly shorten synthetic routes to complex pyridine derivatives and allow for the late-stage functionalization of molecules containing this core structure. researchgate.net
| Target C-H Bond | Potential Reaction | Catalyst System |
| 5-Methyl Group | Alkylation, Arylation | Palladium, Copper |
| Pyridine C4-H | Borylation, Silylation | Iridium, Rhodium |
| Directed Functionalization | Various | Palladium, Ruthenium |
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools for designing new molecules with desired properties and predicting their chemical behavior. For this compound, computational approaches can accelerate the discovery of novel derivatives with tailored reactivity and function.
Future research will leverage computational design for:
Predicting Reactivity and Site-Selectivity: Using quantum chemical calculations (e.g., Density Functional Theory - DFT) to model reaction pathways and predict the most likely sites for functionalization under various conditions. This can guide experimental efforts and reduce trial-and-error synthesis.
Designing Ligands and Catalysts: The pyridine core is a common scaffold for ligands in transition-metal catalysis. Computational methods can be used to design novel ligands based on the this compound framework, optimizing their electronic and steric properties for specific catalytic applications.
Property-Based Design: In the context of drug discovery, computational tools can be used to design derivatives with improved pharmacological profiles, such as enhanced binding affinity to a biological target or better ADME (absorption, distribution, metabolism, and excretion) properties.
By integrating computational design with synthetic chemistry, researchers can more efficiently explore the vast chemical space accessible from this starting material.
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions. rjptonline.orgnih.gov These data-driven approaches can be applied to this compound to explore new synthetic routes and improve existing ones.
Key areas of integration include:
Forward Reaction Prediction: ML models, trained on vast databases of chemical reactions, can predict the likely products when this compound is subjected to various reagents and conditions. nih.gov This can help chemists identify promising new transformations and avoid potential side reactions. nih.gov
Retrosynthesis Planning: AI-powered retrosynthesis tools can suggest synthetic pathways to complex target molecules starting from simpler precursors, potentially identifying novel routes that utilize this compound as a key intermediate.
Reaction Optimization: Machine learning algorithms can be used to build models that predict reaction yields and selectivity based on variables like temperature, solvent, catalyst, and concentration. rjptonline.org This allows for the efficient optimization of synthetic protocols, saving time and resources.
The application of AI and ML will undoubtedly accelerate the discovery of new applications for this compound and its derivatives, making the process of chemical synthesis more predictable and efficient. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthesis routes for 2,6-dichloro-5-methylpyridine-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves halogenation and formylation of pyridine precursors. For example, chlorination of 5-methylpyridine-3-carbaldehyde using reagents like POCl₃ or PCl₅ under anhydrous conditions at 80–100°C can introduce chlorine atoms at the 2 and 6 positions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Reaction optimization includes monitoring by TLC and adjusting stoichiometry to minimize byproducts like over-chlorinated derivatives .
Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?
- Methodology :
-
¹H NMR : Expect signals for the aldehyde proton (δ 9.8–10.2 ppm, singlet), methyl group (δ 2.4–2.6 ppm, singlet), and aromatic protons (δ 7.5–8.2 ppm, doublets).
-
IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and 650–750 cm⁻¹ (C-Cl stretches).
-
MS : Molecular ion peak at m/z 219 (M⁺) with fragments at m/z 184 (loss of Cl) and 149 (loss of CHO).
-
Cross-validate with literature data for analogous pyridine derivatives (Table 1) .
Table 1 : Comparative Spectroscopic Data for Pyridine Derivatives
Compound ¹H NMR (δ, ppm) IR (C=O, cm⁻¹) MS (M⁺) Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate 2.5 (s, CH₃), 3.9 (s, OCH₃) 1720 234 Ethyl 5-cyano-2,6-dihydroxypyridine-3-carboxylate 1.3 (t, CH₃), 4.3 (q, OCH₂) 1745 208
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritancy. Store in a cool, dry place away from oxidizing agents. In case of skin contact, rinse with water for 15 minutes and seek medical advice. Follow waste disposal guidelines for halogenated organic compounds .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Cl, CHO) influence the reactivity of the pyridine ring in cross-coupling reactions?
- Methodology : The electron-deficient nature of the pyridine ring (due to Cl and CHO groups) enhances susceptibility to nucleophilic aromatic substitution (SNAr) at the 4-position. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ as a catalyst and aryl boronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via HPLC and compare with computational DFT studies predicting activation barriers .
Q. How to resolve contradictions in analytical data (e.g., unexpected NMR splitting or MS fragments)?
- Methodology :
- NMR anomalies : Confirm solvent purity (e.g., deuterated chloroform vs. DMSO) and check for tautomerism. Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- MS discrepancies : Recalibrate the instrument and compare with high-resolution MS (HRMS) data. For example, a fragment at m/z 149 might indicate dehydration; verify via isotopic pattern analysis .
Q. What computational modeling approaches predict the compound’s solubility and bioavailability for drug development?
- Methodology : Use software like Gaussian or Schrödinger Suite to calculate logP (octanol-water partition coefficient) and polar surface area (PSA). Molecular dynamics simulations in water/ethanol mixtures predict solubility trends. Compare with experimental data from HPLC retention times under gradient elution (C18 column, acetonitrile/water mobile phase) .
Q. What strategies improve the yield of this compound in multistep syntheses?
- Methodology :
- Optimize intermediates: For example, protect the aldehyde group as an acetal during chlorination to prevent oxidation.
- Use flow chemistry for exothermic steps (e.g., chlorination) to enhance control and scalability.
- Monitor reaction progress via inline FTIR or LC-MS to identify bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
